molecular formula C17H15NO2 B112816 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde CAS No. 590391-05-2

2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B112816
CAS No.: 590391-05-2
M. Wt: 265.31 g/mol
InChI Key: XFKGQINCPUDDBC-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a methoxy and methyl group on the phenyl ring, and an aldehyde group at the 3-position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxy-5-methylphenyl hydrazine and indole-3-carboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form the desired indole derivative.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Research indicates that this compound exhibits significant antimicrobial and anticancer properties . It has been studied for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing promising results against multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for further research into new treatments for various diseases, particularly cancer .

Chemical Synthesis

In synthetic organic chemistry, 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde serves as a building block for more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation to form carboxylic acids.
  • Reduction to yield alcohols.
  • Electrophilic aromatic substitution , which can lead to diverse derivatives depending on the electrophiles used .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results demonstrated high activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 1 μg/mL against MRSA strains . This highlights its potential as a lead compound in developing new antibiotics.

Case Study 2: Anticancer Properties

Research on analogs of this indole derivative revealed significant cytotoxic effects against K-Ras mutant tumor cells. The study emphasized that modifications at the indole's 3-position are crucial for maintaining antitumor activity. Compounds similar to this compound showed promising results in inhibiting tumor cell proliferation .

Mechanism of Action

The mechanism of action of 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of an aldehyde group.

    2-Methoxy-5-methylphenol: Similar in structure but contains a hydroxyl group instead of an aldehyde group.

Uniqueness

2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both an indole core and an aldehyde group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Structural Characteristics

The compound features an indole core with a methoxy-phenyl substituent and an aldehyde group, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
MRSA0.98 µg/mL
E. coli4.69 µg/mL
Candida albicans7.80 µg/mL

The compound's effectiveness against MRSA is particularly noteworthy, as this pathogen poses significant treatment challenges due to its resistance to many antibiotics .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. The apoptosis-inducing effects were confirmed through enhanced caspase-3 activity, suggesting that it may disrupt the cell cycle and promote cancer cell death.

Cancer Cell Line Caspase-3 Activity (Fold Increase) Concentration (µM)
MDA-MB-2311.33 - 1.5710

These findings suggest that the compound may act as a microtubule-destabilizing agent, which is a common mechanism for many anticancer drugs .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator, leading to alterations in cellular signaling pathways. For instance, the compound's ability to induce apoptosis suggests it may interfere with survival pathways in cancer cells .

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Activity : A study demonstrated that derivatives of indole compounds, including this compound, exhibited potent activity against resistant strains of bacteria, emphasizing the need for novel antimicrobial agents in clinical settings .
  • Cancer Research : In another investigation, the compound was evaluated alongside other indole derivatives for their antiproliferative effects on various cancer cell lines. Results indicated significant cytotoxicity at low concentrations, reinforcing its potential as a lead compound for anticancer drug development .

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-7-8-16(20-2)13(9-11)17-14(10-19)12-5-3-4-6-15(12)18-17/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKGQINCPUDDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205505
Record name 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590391-05-2
Record name 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590391-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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